7-Bromo-5-(trifluoromethoxy)-1H-indole
Overview
Description
7-Bromo-5-(trifluoromethoxy)-1H-indole is a heterocyclic compound that features both bromine and trifluoromethoxy substituents on an indole core. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethoxy groups can significantly alter the chemical and physical properties of the indole, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-(trifluoromethoxy)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 7-Bromo-5-(trifluoromethoxy)-1H-indole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
7-Bromo-5-(trifluoromethoxy)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(trifluoromethoxy)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The presence of bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-(trifluoromethoxy)-1H-indole: Similar structure but with different substitution pattern.
7-Bromo-5-(trifluoromethyl)-1H-indole: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
7-Bromo-5-(methoxy)-1H-indole: Similar but with a methoxy group instead of trifluoromethoxy.
Uniqueness
7-Bromo-5-(trifluoromethoxy)-1H-indole is unique due to the presence of both bromine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding affinity in biological systems .
Properties
IUPAC Name |
7-bromo-5-(trifluoromethoxy)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-4-6(15-9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFCTDVVVBFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.